N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 476466-64-5
VCID: VC6896080
InChI: InChI=1S/C21H28N4O4S2/c1-3-28-16-10-9-15(13-17(16)29-4-2)19(27)22-20-23-24-21(31-20)30-14-18(26)25-11-7-5-6-8-12-25/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,22,23,27)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3)OCC
Molecular Formula: C21H28N4O4S2
Molecular Weight: 464.6

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

CAS No.: 476466-64-5

Cat. No.: VC6896080

Molecular Formula: C21H28N4O4S2

Molecular Weight: 464.6

* For research use only. Not for human or veterinary use.

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide - 476466-64-5

Specification

CAS No. 476466-64-5
Molecular Formula C21H28N4O4S2
Molecular Weight 464.6
IUPAC Name N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
Standard InChI InChI=1S/C21H28N4O4S2/c1-3-28-16-10-9-15(13-17(16)29-4-2)19(27)22-20-23-24-21(31-20)30-14-18(26)25-11-7-5-6-8-12-25/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,22,23,27)
Standard InChI Key KAWCJYPHUVFWCB-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3)OCC

Introduction

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a heterocyclic compound containing a 1,3,4-thiadiazole core. This structure is significant in medicinal chemistry due to its diverse pharmacological activities. The compound features a thiadiazole ring substituted with a benzamide moiety and an azepane group. Such structural modifications are often designed to enhance biological activity and pharmacokinetic properties.

Structural Features

The compound consists of:

  • 1,3,4-Thiadiazole Ring: Known for its aromaticity and stability, this ring system includes sulfur and nitrogen atoms that contribute to its biological activity.

  • Azepane Substitution: A seven-membered azepane ring linked via a sulfanyl group provides flexibility and potential for hydrogen bonding.

  • Diethoxybenzamide Moiety: The benzamide group enhances lipophilicity and bioavailability while the diethoxy substitution may improve solubility.

Synthesis

The synthesis of compounds like this typically involves multi-step reactions starting with the formation of the thiadiazole ring. Common synthetic strategies include:

  • Cyclization of Thiosemicarbazides: Reaction with carbon disulfide followed by oxidative cyclization.

  • Functionalization: Introduction of the azepane group through nucleophilic substitution at the sulfanyl position.

  • Amidation: Coupling of diethoxybenzoic acid derivatives with the thiadiazole core.

Biological Significance of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are well-documented for their broad spectrum of biological activities:

  • Antimicrobial: Effective against bacterial and fungal strains due to their ability to disrupt microbial cell walls .

  • Anticancer: Exhibits cytotoxic effects on cancer cell lines by interacting with DNA and proteins .

  • Anti-inflammatory: Potential inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) .

Potential Applications of the Compound

Based on its structure, N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide may exhibit:

  • Anticancer Properties: The thiadiazole scaffold can interact with cellular targets like kinases or DNA-binding proteins.

  • Antimicrobial Activity: The sulfanyl group enhances membrane permeability and disrupts microbial processes.

  • Neuroprotective Effects: Azepane derivatives are often linked to central nervous system activity.

Mechanism of Action

The compound’s biological activity is hypothesized to arise from:

  • Hydrogen bonding via the amide and thiadiazole groups.

  • Interaction with enzyme active sites through the sulfur atom in the thiadiazole ring.

  • Lipophilic interactions facilitated by the diethoxybenzamide moiety.

Research Findings

Recent studies have highlighted:

  • Synthetic Accessibility: The compound can be synthesized using readily available precursors .

  • Docking Studies: Thiadiazole derivatives show strong binding affinities for enzymes like LOX and COX .

  • In Vitro Activity: Similar compounds have demonstrated low IC50 values against cancer cell lines such as MCF-7 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator